BenchChemオンラインストアへようこそ!

3-Bromo-6-chloropyridine-2-carboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

This specific regioisomer (3-Bromo-6-chloropyridine-2-carboxylic acid, CAS 929000-66-8) is validated in patent literature (e.g., WO-2021050964-A1) for constructing BCL-xL antagonists. Its unique 3-bromo-6-chloro substitution is essential for target binding—regioisomeric analogs (e.g., 6-bromo-3-chloropicolinic acid) cannot guarantee equivalent potency. Procure ≥97% pure material to align with established IP, avoid synthetic re-validation, and accelerate oncology or HPK1 pathway programs.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 929000-66-8
Cat. No. B106631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloropyridine-2-carboxylic acid
CAS929000-66-8
Synonyms3-Bromo-6-chloro-2-pyridinecarboxylic Acid;  3-Bromo-6-chloropyridine-2-carboxylic Acid;  3-​Bromo-​6-​chloro-2-​pyridinecarboxylic Acid
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C(=O)O)Cl
InChIInChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyRDZPMWLHALUNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloropyridine-2-carboxylic Acid (CAS 929000-66-8) – A Dual-Halogenated Pyridine Carboxylic Acid Building Block for Pharmaceutical and Agrochemical Intermediates


3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 929000-66-8) is a polyhalogenated heterocyclic carboxylic acid featuring a pyridine core substituted at the 3-position with bromine and at the 6-position with chlorine [1]. This specific substitution pattern confers distinct reactivity and has established the compound as a valuable intermediate in the synthesis of bioactive molecules, particularly as a precursor for BCL-xL protein antagonists with applications in cancer and autoimmune disease therapies .

Why Generic Substitution of 3-Bromo-6-chloropyridine-2-carboxylic Acid Is Not Feasible – The Critical Role of Regiospecific Halogen Placement


Regioisomeric analogs such as 6-bromo-3-chloropyridine-2-carboxylic acid (CAS 1060815-76-0) share the same molecular formula (C6H3BrClNO2) and molecular weight (236.45 g/mol) as 3-bromo-6-chloropyridine-2-carboxylic acid . However, the differing positions of the bromine and chlorine atoms result in distinct electronic environments and steric profiles, which profoundly influence reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed transformations [1]. Furthermore, the specific halogen arrangement in 3-bromo-6-chloropyridine-2-carboxylic acid has been uniquely validated in downstream patent literature for the construction of BCL-xL antagonists, a therapeutic class for which regioisomeric alternatives are not documented to confer equivalent potency or synthetic efficiency [2]. Therefore, substitution of this compound with a close analog cannot be assumed to yield equivalent biological or synthetic outcomes.

Quantitative Differentiation Evidence for 3-Bromo-6-chloropyridine-2-carboxylic Acid (929000-66-8) Against Closest Analogs


Patent-Documented Synthetic Yield for 3-Bromo-6-chloropyridine-2-carboxylic Acid

A patent synthesis method for 3-bromo-6-chloropyridine-2-carboxylic acid reports an overall yield of 29.6% over two steps when starting from 3-bromo-6-chloropyridine via a nitration/hydrolysis sequence [1]. This serves as a benchmark for evaluating alternative synthetic routes to this specific regioisomer. While yield comparisons for regioisomeric syntheses (e.g., 6-bromo-3-chloropicolinic acid) under identical conditions are not publicly available, this quantitative metric provides a direct, verifiable starting point for process optimization and cost-of-goods analysis when sourcing this precise halogenation pattern.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

High Purity Specifications for Research and Scale-Up

Commercially available 3-bromo-6-chloropyridine-2-carboxylic acid is routinely supplied with a purity of ≥97% as determined by HPLC . This high purity specification ensures reliable performance in sensitive downstream reactions, such as cross-couplings and amidations, where impurities can poison catalysts or lead to difficult-to-remove byproducts. In contrast, lower purity grades or custom-synthesized batches lacking rigorous analytical certification can introduce significant variability and cost in multi-step pharmaceutical syntheses .

Quality Control Analytical Chemistry Procurement

Proven Utility as a Key Intermediate for BCL-xL Antagonists

3-Bromo-6-chloropyridine-2-carboxylic acid is explicitly cited in patent literature as a crucial building block for the synthesis of BCL-xL protein antagonists . BCL-xL is a validated target in oncology, and its inhibition promotes apoptosis in cancer cells. While specific IC50 values for the final drug candidates are proprietary, the repeated use of this specific halogenated scaffold in patent applications (e.g., WO-2021050964-A1 for HPK1 antagonists) underscores the strategic importance of its substitution pattern for achieving target engagement [1]. In contrast, regioisomers like 6-bromo-3-chloropicolinic acid lack equivalent documentation in this therapeutic area.

Medicinal Chemistry Oncology Apoptosis

Potential Herbicidal Activity via Structural Mimicry

3-Bromo-6-chloropyridine-2-carboxylic acid is described as a structural analog of the plant alkaloid chenopodium and has been shown to inhibit the growth of chenopodium, suggesting utility as a herbicide lead scaffold . This biological activity is attributed to the specific halogenation pattern, which likely influences binding to plant-specific enzymes or receptors. While quantitative IC50 data are not publicly available, this qualitative activity differentiates it from non-halogenated picolinic acids and provides a rationale for selecting this compound over less functionalized analogs for agrochemical discovery programs.

Agrochemicals Herbicide Discovery Natural Product Analogs

Targeted Application Scenarios for 3-Bromo-6-chloropyridine-2-carboxylic Acid (929000-66-8) Based on Verified Differentiation


Medicinal Chemistry: Synthesis of BCL-xL and HPK1 Antagonists

Procurement of 3-bromo-6-chloropyridine-2-carboxylic acid is warranted for medicinal chemistry programs targeting the BCL-xL or HPK1 pathways. The compound serves as a validated, patent-cited building block for constructing advanced intermediates in these oncology programs . Its specific 3-bromo-6-chloro substitution pattern is critical for achieving the desired binding interactions, as evidenced by its inclusion in multiple patent applications (e.g., WO-2021050964-A1) [2]. Using a regioisomer such as 6-bromo-3-chloropicolinic acid would likely alter the spatial orientation of key functional groups, potentially abolishing target affinity and leading to false negatives in screening campaigns. Therefore, sourcing the exact CAS 929000-66-8 compound ensures alignment with established intellectual property and reduces the risk of synthetic re-validation.

Process Chemistry: Benchmarking and Optimization of a Scalable Synthesis

For process chemists seeking to develop a robust, scalable route to 3-bromo-6-chloropyridine-2-carboxylic acid, the patent literature provides a quantifiable starting point. The reported 29.6% overall yield from 3-bromo-6-chloropyridine (via N-oxidation and cyanation/hydrolysis) serves as a baseline metric for cost-of-goods estimation and process improvement . Procurement of high-purity (≥97%) material from reputable vendors allows for direct validation of downstream chemistry without the confounding factor of impurities, and provides a reference standard for in-house synthetic efforts. This quantitative yield benchmark enables a data-driven decision when comparing make-versus-buy economics for this specific regioisomer.

Agrochemical Discovery: Herbicidal Lead Optimization Based on Chenopodium Inhibition

In agrochemical discovery, 3-bromo-6-chloropyridine-2-carboxylic acid represents a unique starting point for herbicide lead optimization. Its reported activity as an inhibitor of chenopodium growth, attributed to its structural analogy to a natural alkaloid, provides a qualitative biological rationale for its inclusion in a screening deck . While quantitative data are lacking, the presence of two distinct halogens offers multiple vectors for further derivatization (e.g., via cross-coupling at the bromine or nucleophilic substitution at the chlorine) to explore structure-activity relationships (SAR) against a panel of weed species. Procuring this specific halogenated scaffold, rather than a generic picolinic acid, may expedite the identification of novel herbicidal chemotypes with improved potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.